Pemetrexed Impurity D
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Overview
Description
Pemetrexed Impurity D is a process-related impurity associated with the synthesis of Pemetrexed Disodium, an antifolate antineoplastic agent. Pemetrexed is used primarily in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. The presence of impurities like this compound is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pemetrexed Impurity D involves several steps, including the use of protecting groups, coupling reactions, and deprotection steps. One common synthetic route includes the following steps:
- Protection of the amino group using carbobenzyloxy chloride (CbzCl).
- Coupling with 4-dimethylaminopyridine (DMAP) and diisopropylethylamine (DIPEA) in the presence of a coupling reagent like HATU in dimethylformamide (DMF).
- Deprotection using palladium on carbon (Pd/C) and hydrogen gas (H2) in ethanol (EtOH).
- Final coupling with the desired reactant using HATU .
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and solvent choice to minimize the formation of by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Pemetrexed Impurity D can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidative dimers and other oxidation products.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents like sodium methoxide and various halides can be used.
Major Products Formed
The major products formed from these reactions include oxidative dimers, reduced forms of the compound, and various substituted derivatives .
Scientific Research Applications
Pemetrexed Impurity D is primarily studied in the context of pharmaceutical research to understand its formation, control, and impact on the efficacy and safety of Pemetrexed Disodium. It is also used in analytical chemistry to develop and validate methods for impurity profiling and quality control of pharmaceutical products .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Pemetrexed Impurity A
- Pemetrexed Impurity B
- Pemetrexed Impurity C
Uniqueness
Pemetrexed Impurity D is unique in its specific formation pathway and the conditions under which it is produced. Its presence and control are critical for the overall quality of Pemetrexed Disodium .
Properties
Molecular Formula |
C8H15NO5 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-[(2R,5R)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3?,5?,6-,7?,8+/m0/s1 |
InChI Key |
XOCCAGJZGBCJME-XKAPMDFDSA-N |
Isomeric SMILES |
CC1[C@@H](C(C([C@@H](O1)O)NC(=O)C)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)NC(=O)C)O)O |
Origin of Product |
United States |
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